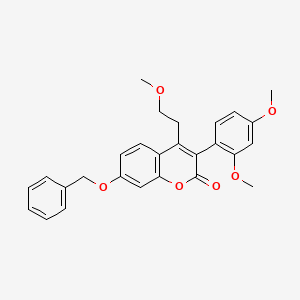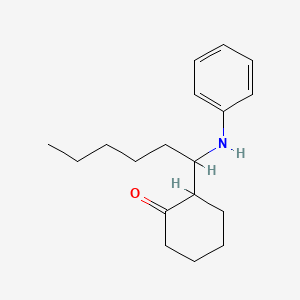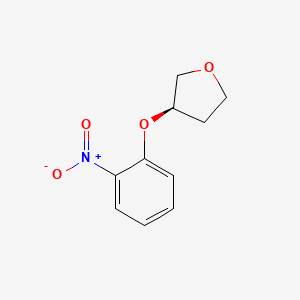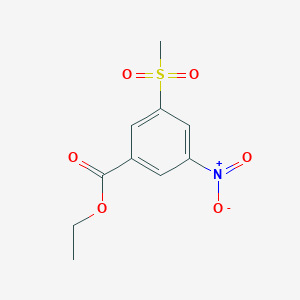
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple methoxy groups and a benzyloxy substituent, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with coumarin precursors under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzopyran derivatives.
科学研究应用
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism of action of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 7-(Benzyloxy)-3-(4-methoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-ethoxyethyl)-2H-1-benzopyran-2-one
Uniqueness
The presence of the benzyloxy group and multiple methoxy substituents in 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one distinguishes it from similar compounds. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
946534-21-0 |
|---|---|
分子式 |
C27H26O6 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C27H26O6/c1-29-14-13-22-21-11-10-20(32-17-18-7-5-4-6-8-18)16-25(21)33-27(28)26(22)23-12-9-19(30-2)15-24(23)31-3/h4-12,15-16H,13-14,17H2,1-3H3 |
InChI 键 |
MMHYTSHEVHTKQS-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)




![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)

![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)


![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
